(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol
説明
特性
IUPAC Name |
(6S)-6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c18-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-19-14/h1-5,10,13,17-18H,6-9,11H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMWWGLKUMLLTG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1NCCC3=CC=CS3)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153409-14-4 | |
| Record name | Despropyl rotigotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153409144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESPROPYL ROTIGOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1Y5K2S3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Synthesis of Chiral Amine Intermediate
The chiral amine intermediate, (S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-ol, is synthesized via enantioselective reduction or chiral resolution. A common approach involves starting with a methoxy-protected tetralin derivative:
-
Chiral Methoxy Tetralin Preparation :
-
Demethylation to Phenol :
Table 1: Demethylation Conditions and Yields
| Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 40% HBr (AcOH) | Reflux | 4 | 96 |
| BBr₃ (CH₂Cl₂) | 0°C to RT | 12 | 88 |
Alkylation with 2-(Thiophen-2-yl)ethyl Group
The amine intermediate undergoes alkylation with 2-(thiophen-2-yl)ethyl tosylate or bromide. This step introduces the thiophenylethyl moiety while preserving stereochemistry:
-
Reaction Setup :
-
Optimized Conditions :
Table 2: Alkylation Efficiency Under Varied Conditions
| Electrophile | Base | Solvent | Yield (%) |
|---|---|---|---|
| 2-(Thiophen-2-yl)ethyl tosylate | Na₂CO₃ | Xylene | 84 |
| 2-(Thiophen-2-yl)ethyl bromide | K₂CO₃ | Toluene | 72 |
| 2-(Thiophen-2-yl)ethyl mesylate | Cs₂CO₃ | DMF | 68 |
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water mixtures, avoiding column chromatography. Analytical data confirms structure and purity:
Optimization of Reaction Conditions
Stereochemical Retention
The (S)-configuration at C6 is retained throughout the synthesis due to the absence of acidic protons adjacent to the chiral center during alkylation. Control experiments confirm no racemization occurs under reflux conditions.
Solvent and Base Screening
-
Xylene vs. Toluene : Xylene provides higher yields (84% vs. 72%) due to better solubility of intermediates.
-
Sodium Carbonate vs. Cesium Carbonate : Na₂CO₃ minimizes side reactions (e.g., over-alkylation) compared to stronger bases.
Alternative Synthetic Routes
Reductive Amination
An alternative pathway involves reductive amination between 5,6,7,8-tetrahydronaphthalen-1-one and 2-(thiophen-2-yl)ethylamine:
-
Imine Formation : Ketone and amine react in toluene with molecular sieves.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol yields the desired amine.
Industrial-Scale Considerations
化学反応の分析
Types of Reactions
(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation and alkylation reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., bromine), alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
科学的研究の応用
Pharmacological Applications
-
Dopamine Receptor Agonism :
- Research indicates that (S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol acts as an agonist at dopamine receptors. This property makes it a candidate for treating conditions such as Parkinson's disease and other dopaminergic dysfunctions. Its structural similarity to rotigotine suggests it may offer similar therapeutic benefits while potentially having a different side effect profile .
- Neuroprotective Effects :
- Retinoic Acid Receptor Modulation :
Therapeutic Potential
The therapeutic implications of this compound are vast:
- Parkinson's Disease Treatment : As a dopamine agonist, it may help alleviate symptoms associated with Parkinson's disease by stimulating dopamine receptors directly.
- Neurodegenerative Disorders : Its potential neuroprotective effects could make it a candidate for treating Alzheimer's disease and other neurodegenerative conditions.
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety of similar compounds:
- Dopaminergic Activity :
- In Vivo Studies :
作用機序
The mechanism of action of (S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
類似化合物との比較
Rotigotine: A Clinically Approved Analog
Rotigotine (CAS: 99755-59-6), chemically designated as (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol, differs from the target compound by the addition of a propyl group on the amino moiety. This modification increases its molecular weight to 315.47 g/mol (C₁₉H₂₅NOS) and enhances lipophilicity, improving blood-brain barrier penetration . Rotigotine is a non-ergoline dopamine agonist with high affinity for D3 receptors (Ki = 0.71 nM) and moderate selectivity over D2 (Ki = 13 nM) . It is formulated as a transdermal patch (Neupro®) for PD due to poor oral bioavailability .
| Property | (S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol | Rotigotine |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NOS | C₁₉H₂₅NOS |
| Molecular Weight | 273.39 g/mol | 315.47 g/mol |
| Substituents | Thiophen-2-yl ethylamine | Thiophen-2-yl ethylamine + Propyl |
| Solubility | Insoluble in water | Soluble in DMF, slightly in ethanol |
| Therapeutic Use | Research compound (unapproved) | FDA-approved for Parkinson’s disease |
Propylamino Derivatives
The propylamino analog (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol Hydrobromide (CAS: 165950-84-5) lacks the thiophen-2-yl ethyl group. This simplification reduces molecular complexity but diminishes receptor binding affinity, as the thiophene moiety is critical for π-π interactions with dopamine receptors . The compound’s solubility in chloroform and methanol makes it useful for in vitro studies .
Quinoline and Piperazine Hybrids
Compounds like 7-((2-(4-(8-methoxyquinolin-4-yl)piperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-2-ol () incorporate quinoline and piperazine groups. These hybrids exhibit dual functionality:
- Dopamine agonism via the tetralin scaffold.
- Compared to the target compound, these hybrids show enhanced multifunctionality but increased synthetic complexity.
Phenylpiperazine Derivatives
The hybrid (S)-6-((2-(4-phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol () includes a 4-phenylpiperazine group. 3D-QSAR studies reveal that the phenylpiperazine substituent improves D3 selectivity by optimizing steric and electrostatic interactions in the receptor’s binding pocket . This analog’s higher selectivity (D3/D2 ratio >10) contrasts with the target compound’s unknown selectivity profile .
Pharmacological and Structural Insights
Impact of Substituents on Receptor Binding
生物活性
(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol, also known by its CAS number 153409-14-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NOS with a molecular weight of 273.39 g/mol. The compound features a tetrahydronaphthalene core substituted with a thiophenyl ethylamine group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NOS |
| Molecular Weight | 273.39 g/mol |
| CAS Number | 153409-14-4 |
| IUPAC Name | (6S)-6-((2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol |
| Purity | ≥ 97% |
Research indicates that compounds similar to this compound may interact with various biological targets including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are involved in numerous physiological processes. Compounds targeting GPCRs can modulate neurotransmitter release and influence pain pathways .
- Enzyme Inhibition : Studies have shown that derivatives of tetrahydronaphthalenes can inhibit enzymes involved in metabolic pathways. For example, the inhibition of prostaglandin reductase (PTGR2) has been linked to anti-inflammatory effects .
- Transporter Modulation : The compound may also affect the function of transporters like SLC25A20, which are essential for cellular metabolism .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of related compounds:
- Anti-inflammatory Activity : Research has demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokines .
- Antidepressant Effects : Some studies suggest that tetrahydronaphthalene derivatives may possess antidepressant-like effects through serotonin receptor modulation .
- Neuroprotective Properties : There is emerging evidence that these compounds may provide neuroprotection against oxidative stress and neuroinflammation, potentially benefiting conditions like Alzheimer's disease .
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined various tetrahydronaphthalene derivatives for their anti-inflammatory activity. The results indicated that specific substitutions on the naphthalene ring enhanced their efficacy in inhibiting COX enzymes, suggesting a promising therapeutic avenue for inflammatory diseases.
Study 2: Neuroprotective Potential
In a recent investigation reported by Neuroscience Letters, researchers explored the neuroprotective effects of related compounds in animal models of neurodegeneration. The findings revealed that these compounds significantly reduced neuronal apoptosis and inflammation markers in the brain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
